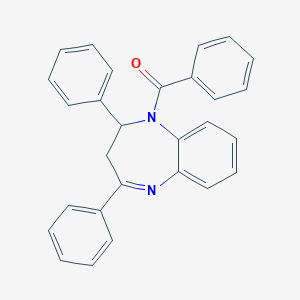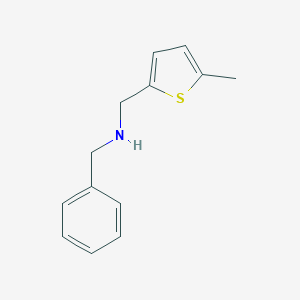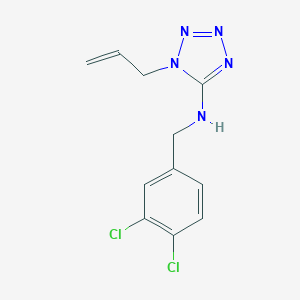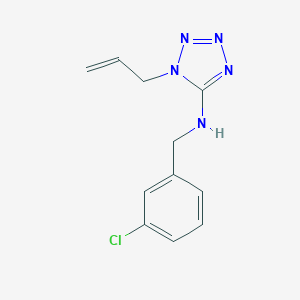![molecular formula C22H21N5O B275550 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275550.png)
1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a complex organic compound that features a combination of phenylethyl and tetrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized through the cycloaddition of azides with nitriles. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the tetrazole and phenylethyl groups through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the alkylation and substitution steps. Solvent selection and purification techniques such as recrystallization or chromatography would also be critical.
化学反応の分析
Types of Reactions
1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydride (NaH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while reduction of nitro groups can produce aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its tetrazole group is known to mimic the phosphate group in biological systems, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate. Its structure allows for the modulation of biological activity, and it can be used to develop new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves its interaction with specific molecular targets. The tetrazole group can form hydrogen bonds with biological macromolecules, while the phenylethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-phenylethyl)benzylamine: Lacks the tetrazole group, making it less versatile in biological applications.
(1-phenyl-1H-tetrazol-5-yl)benzylamine: Lacks the phenylethyl group, which reduces its hydrophobic interactions.
(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}amine: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
The unique combination of the phenylethyl and tetrazole groups in 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine provides a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings.
特性
分子式 |
C22H21N5O |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
1-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H21N5O/c1-17(19-10-4-2-5-11-19)23-16-18-9-8-14-21(15-18)28-22-24-25-26-27(22)20-12-6-3-7-13-20/h2-15,17,23H,16H2,1H3 |
InChIキー |
BLPJADZLWZYSIL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B275467.png)
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)

![N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275488.png)

![1-(PROP-2-EN-1-YL)-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275491.png)
